molecular formula C16H17N3OS B5767387 N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea

Cat. No. B5767387
M. Wt: 299.4 g/mol
InChI Key: OKZYPQYOMVIZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as ADPT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADPT is a thiourea derivative that has been synthesized through a multi-step process, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may explain its potential use in the treatment of skin disorders. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may explain its potential use in the treatment of cancer.
Biochemical and physiological effects:
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have antioxidant and anti-inflammatory properties, which may explain its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a research tool, including its wide range of potential applications and its relatively low toxicity compared to other compounds. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, including the development of new synthesis methods to increase its yield and purity, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its potential use in the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and its potential for use in various fields.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves several steps, including the reaction of 3-acetylacetanilide with thiosemicarbazide to form the intermediate compound 3-acetyl-4,6-dimethyl-2-pyridinylthiosemicarbazide. This intermediate is then treated with hydrochloric acid and potassium thiocyanate to produce the final product, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been optimized over the years to increase its yield and purity.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have anticancer, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYPQYOMVIZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea

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